PDE5 vs. PDE3B Selectivity Ratio: >340-Fold Target Discrimination for N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide
In phosphodiesterase inhibition profiling curated by ChEMBL and deposited in BindingDB, N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide (CHEMBL4277243, BDBM50467477) exhibited a PDE5 EC₅₀ of 58 nM in a rat mesenteric artery functional assay, compared to a PDE3B IC₅₀ of >20,000 nM in a recombinant human enzyme assay [1]. This yields a calculated PDE5/PDE3B selectivity ratio of >344-fold. No equivalent PDE selectivity dataset is publicly available for the 3,4-dimethyl regioisomer (CAS 898176-79-9) or the 4-chloro-3,5-dimethyl analog (sc-329490), meaning that for PDE-targeted experiments requiring cGMP-specific pathway interrogation without concomitant PDE3 inhibition, the 3,5-dimethyl compound is the only family member with documented selectivity .
| Evidence Dimension | PDE5 vs. PDE3B inhibitory selectivity ratio |
|---|---|
| Target Compound Data | PDE5 EC₅₀ = 58 nM; PDE3B IC₅₀ > 20,000 nM |
| Comparator Or Baseline | 3,4-dimethyl regioisomer (CAS 898176-79-9) and 4-chloro-3,5-dimethyl analog (sc-329490): no PDE selectivity data available in public repositories |
| Quantified Difference | PDE5/PDE3B selectivity ratio >344-fold for the 3,5-dimethyl compound; cannot be calculated for comparators |
| Conditions | PDE5: inhibition of phenylephrine-induced contraction in Wistar rat mesenteric arteries; PDE3B: recombinant human N-terminal GST-tagged PDE3B (residues 592–end) expressed in baculovirus-infected sf9 cells, FAM-cyclic-3',5'-AMP substrate |
Why This Matters
A selectivity ratio >344-fold for PDE5 over PDE3B reduces the probability of confounding cardiovascular effects (PDE3 inhibition is associated with positive inotropy and arrhythmogenic risk), making this compound a more precise pharmacological tool for cGMP-specific signaling studies than analogs lacking selectivity data.
- [1] BindingDB. BDBM50467477 (CHEMBL4277243): PDE5 EC₅₀ and PDE3B IC₅₀ data. BindingDB/ChEMBL, curated by Shandong University, 2026. View Source
